Givinostat hydrochloride (ITF2357), also known as [6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate, is a potent, orally active, class I/II histone deacetylase (HDAC) inhibitor. [] It plays a significant role in scientific research, particularly in the investigation of cancer and other diseases characterized by aberrant histone acetylation. Givinostat is currently being investigated for its potential as an anti-cancer agent, especially in hematological malignancies like polycythemia vera (PV). [, ]
Givinostat hydrochloride can be synthesized through a multi-step chemical process involving the reaction of various precursors. The synthesis typically involves the following steps:
Technical parameters such as temperatures, reaction times, and solvent systems are optimized to maximize yield and purity during synthesis .
The molecular structure of Givinostat hydrochloride features a complex arrangement that is essential for its biological activity:
The three-dimensional conformation allows Givinostat to effectively inhibit histone deacetylases, thereby influencing gene expression related to inflammation and cell growth .
Givinostat undergoes several important chemical reactions that contribute to its pharmacological effects:
The mechanism of action of Givinostat is centered around its role as a histone deacetylase inhibitor:
Givinostat hydrochloride has several significant applications in medicine:
Givinostat hydrochloride (ITF2357) was discovered in the late 1990s by Italfarmaco S.p.A. in Milan, Italy, through targeted screening of compounds for histone deacetylase (HDAC) inhibitory activity [10]. Initial research focused on its ability to modulate cytokine production, with the first peer-reviewed publication in 2005 demonstrating potent suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ) in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs) at nanomolar concentrations [3] [10]. The compound was granted orphan drug designations by regulatory agencies for multiple conditions, including systemic juvenile idiopathic arthritis (EU, 2008) and polycythemia vera (EU/US, 2010s), reflecting its therapeutic potential beyond oncology [3] [10]. Early clinical development prioritized hematologic malignancies, with Phase I/II trials in myeloproliferative neoplasms initiated in 2013 (NCT01901432) [7]. Parallel preclinical work revealed its efficacy in muscular dystrophy models, leading to a pivotal Phase III trial for Duchenne muscular dystrophy (DMD) completed in 2024 [1] [6].
Table 1: Key Milestones in Givinostat Development
Year | Event | Significance |
---|---|---|
1997 | Patent filed by Italfarmaco | Initial intellectual property protection for chemical structure and HDAC inhibition [10] |
2005 | First publication of anti-cytokine effects | Demonstrated IC₅₀ of 10-25 nM against TNF-α/IL-1β in human PBMCs [3] [10] |
2008 | Orphan designation for juvenile arthritis (EU) | Validated clinical potential in inflammatory diseases [10] |
2013 | Phase II trial initiation for polycythemia vera | First systematic clinical evaluation in hematologic neoplasms (NCT01901432) [7] |
2024 | FDA approval for DMD (brand name Duvyzat™) | First non-steroidal, mutation-agnostic DMD therapy [1] [4] |
Givinostat hydrochloride is a pan-inhibitor of class I (HDAC1, 2, 3, 8) and class II (HDAC4, 5, 6, 9, 10, 11) histone deacetylases, with IC₅₀ values ranging from 7.5 nM (HD1-B/HDAC1) to 1,059 nM (HDAC4) in cell-free assays [5] [7] [9]. Its hydroxamate moiety chelates zinc ions in the catalytic pocket of HDACs, preventing substrate deacetylation [4]. This broad enzymatic inhibition translates to multi-targeted biological effects:
Table 2: Selectivity Profile of Givinostat Against HDAC Isoforms
HDAC Class | Isoform | IC₅₀ (nM) | Biological Consequence |
---|---|---|---|
Class I | HDAC1 | 7.5–198 | Reactivates myogenic transcription in dystrophic muscle [5] [9] |
HDAC2 | 325 | Modulates NF-κB-dependent inflammation [7] | |
HDAC3 | 157 | Regulates STAT signaling in hematologic malignancies [3] | |
Class IIa | HDAC4 | 1,059 | Influences cardiac and muscle remodeling [9] |
HDAC5 | 532 | Modulates MEF2-dependent gene expression [9] | |
Class IIb | HDAC6 | 315 | Reduces tubulin deacetylation and cell migration [9] |
The therapeutic rationale for HDAC targeting in DMD emerged from observations of constitutively elevated HDAC activity in dystrophic muscle, which silences genes involved in regeneration (e.g., follistatin), while promoting fibrosis and adipogenesis via aberrant myofibroblast differentiation [6]. In polycythemia vera, JAK2V617F-driven proliferation depends on HDAC-mediated stabilization of oncoproteins, providing a mechanistic basis for givinostat’s efficacy [3] [10].
Table 3: Key Clinical Trials of Givinostat
Condition | Phase | Primary Endpoints | Findings | Source |
---|---|---|---|---|
Polycythemia Vera | I/II | Hematologic response, JAK2V617F allele burden | 69% hematologic response; JAK2V617F reduction in 59% [3] | NCT01901432 [7] |
Duchenne Muscular Dystrophy | III | 4-stair climb time, NSAA score | Mean Δ 4-stair climb: +1.25s vs. +3.03s (placebo); NSAA score preserved [1] [4] | NCT02851797 [10] |
Systemic JIA | II | ACR Pedi 30 response | 74% achieved ACR Pedi 30 at 12 weeks [10] | EU orphan designation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7